

Application Notes and Protocols: Nitration of N-Methylacetanilide to Form Nitro Derivatives

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Compound of Interest

Compound Name: **N-Methylacetanilide**

Cat. No.: **B189316**

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Introduction

The nitration of **N-methylacetanilide** is a classic example of an electrophilic aromatic substitution reaction. The acetamido group ($-N(CH_3)COCH_3$) is an activating, ortho-, para-directing group, leading to the formation of a mixture of 2-nitro-**N-methylacetanilide** and 4-nitro-**N-methylacetanilide**. The steric hindrance from the N-methyl group can influence the ortho/para isomer ratio. This document provides detailed protocols for the synthesis, separation, and characterization of these nitro derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Reaction and Mechanism

The reaction proceeds by the generation of the nitronium ion (NO_2^+) from a mixture of concentrated nitric acid and sulfuric acid. The electron-rich aromatic ring of **N-methylacetanilide** then attacks the nitronium ion to form a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores the aromaticity, yielding the nitro-substituted product.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected products of the nitration of **N-methylacetanilide**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Key Spectroscopic Data
N-Methylacetanilide	C ₉ H ₁₁ NO	149.19[3]	102-104	¹ H NMR: Signals for aromatic, methyl, and acetyl protons.[3] IR (KBr): Characteristic C=O and C-N stretching bands. [3]
2-Nitro-N-methylacetanilide	C ₉ H ₁₀ N ₂ O ₃	194.19[4]	56-58	¹ H NMR: Distinct aromatic proton signals due to ortho-nitro group. IR: N-O stretching bands for the nitro group in addition to amide bands.
4-Nitro-N-methylacetanilide	C ₉ H ₁₀ N ₂ O ₃	194.19	151-153[5]	¹ H NMR: Simpler aromatic proton splitting pattern compared to the ortho isomer.[5] IR: N-O stretching bands for the nitro group in addition to amide bands. [6]

Note: Spectroscopic data for the nitro derivatives are based on analogous compounds and may vary slightly.

Experimental Protocols

Protocol 1: Nitration of N-Methylacetanilide

This protocol is adapted from the general procedure for the nitration of acetanilide.[\[1\]](#)[\[2\]](#)

Materials:

- **N-Methylacetanilide**
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Glacial Acetic Acid (CH_3COOH) (optional, as a solvent)
- Crushed Ice
- Deionized Water
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask or Erlenmeyer flask (100 mL)
- Beakers
- Graduated cylinders
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel or Pasteur pipette
- Büchner funnel and filter flask
- Filter paper

Procedure:

- In a 100 mL flask, dissolve 5.0 g of **N-methylacetanilide** in 10 mL of glacial acetic acid (if necessary) and cool the mixture in an ice bath.
- Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid.
- In a separate beaker, prepare the nitrating mixture by carefully adding 4 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of **N-methylacetanilide**. Maintain the reaction temperature below 10°C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
- Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
- Stir the resulting mixture until the ice has melted and a solid precipitate forms.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the solid with several portions of cold deionized water to remove any residual acid.
- Press the solid as dry as possible on the filter paper.

Protocol 2: Separation and Purification of Ortho and Para Isomers

The separation of the ortho and para isomers can be achieved by fractional crystallization from ethanol, taking advantage of their different solubilities. Steam distillation can also be an effective method for separating the more volatile ortho isomer from the para isomer.[\[7\]](#)

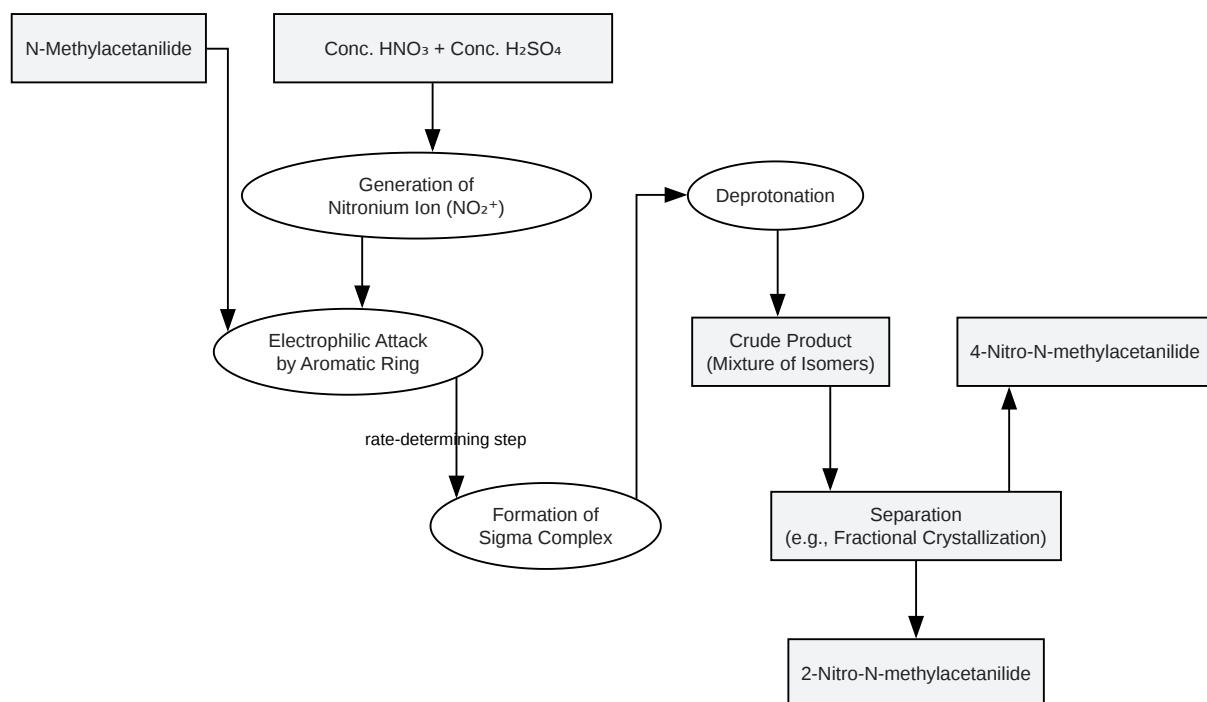
Procedure (Fractional Crystallization):

- Transfer the crude, dried product from Protocol 1 to a beaker.

- Add a minimum amount of hot ethanol to dissolve the solid.
- Allow the solution to cool slowly to room temperature. The less soluble para isomer is expected to crystallize out first.
- Collect the crystals of the para isomer by vacuum filtration.
- The filtrate will be enriched in the more soluble ortho isomer. The solvent can be partially evaporated and the solution cooled further to induce crystallization of the ortho isomer.
- Recrystallize each isomer from a minimal amount of hot ethanol to obtain pure products.
- Dry the purified crystals and determine their melting points and yields.

Visualizations

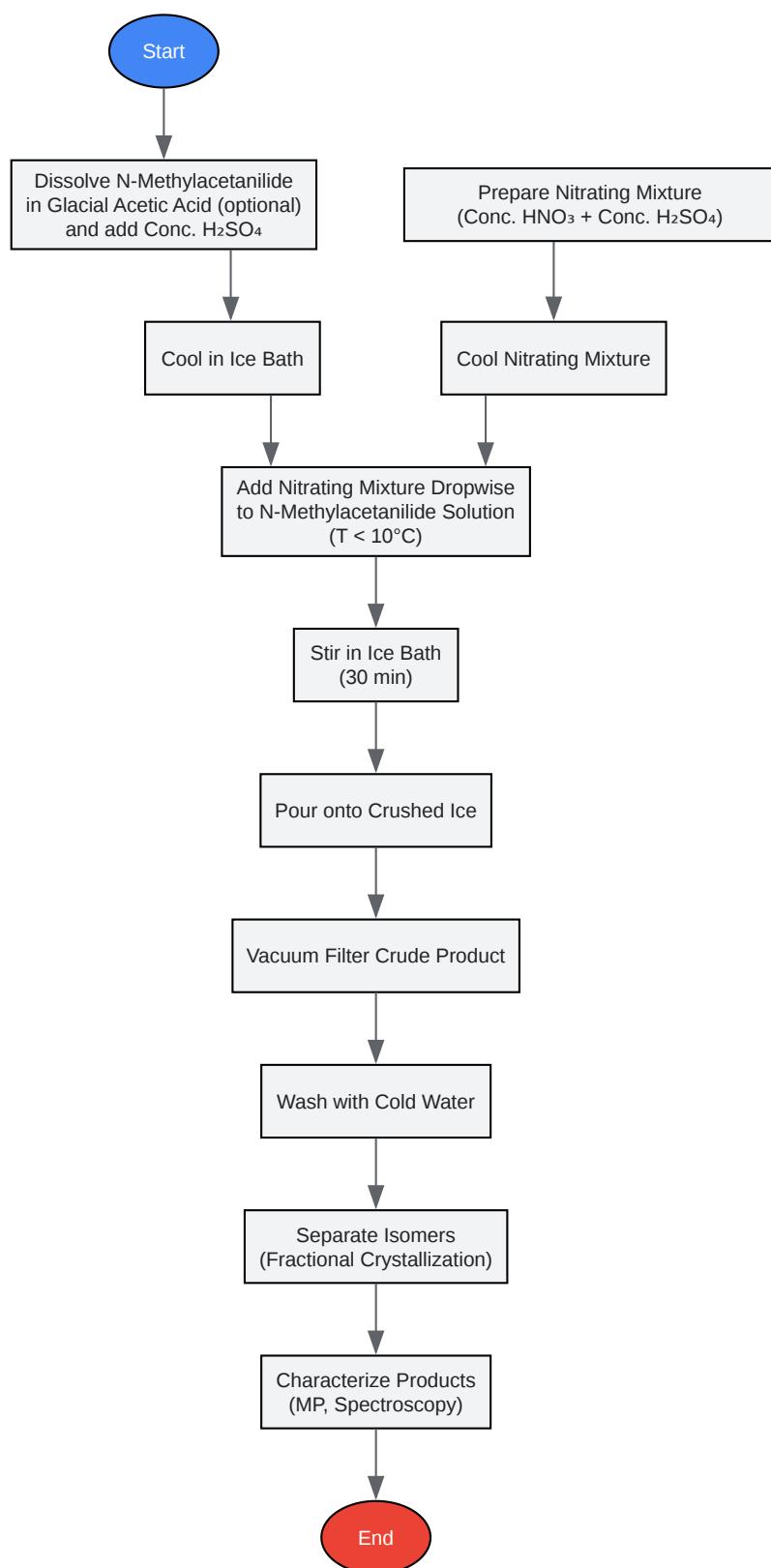
Logical Relationship of the Nitration Process



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Caption: Logical flow of the nitration of **N-methylacetanilide**.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the nitration of **N-methylacetanilide**.

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